1-Bromo-4-(butan-2-yloxy)benzene
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Overview
Description
1-Bromo-4-(butan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic ether, where a bromine atom is substituted at the para position of a benzene ring, and a butan-2-yloxy group is attached to the same ring.
Mechanism of Action
Mode of Action
The compound could potentially undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological target and the conditions in the biological system.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(butan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 4-bromophenol reacts with 2-bromobutane in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(butan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of 4-(butan-2-yloxy)aniline or 4-(butan-2-yloxy)phenol.
Oxidation: Formation of 4-(butan-2-yloxy)benzoic acid.
Reduction: Formation of 1-bromo-4-(butan-2-yloxy)cyclohexane.
Scientific Research Applications
1-Bromo-4-(butan-2-yloxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel polymers and advanced materials with specific properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Comparison with Similar Compounds
1-Bromo-4-(methoxy)benzene: Similar structure but with a methoxy group instead of butan-2-yloxy.
1-Bromo-4-(ethoxy)benzene: Similar structure but with an ethoxy group instead of butan-2-yloxy.
1-Bromo-4-(propoxy)benzene: Similar structure but with a propoxy group instead of butan-2-yloxy.
Uniqueness: 1-Bromo-4-(butan-2-yloxy)benzene is unique due to the presence of the butan-2-yloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-4-butan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGSCINCRHLIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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